Cas no 1805269-11-7 (4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine)

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a halogenated nitropyridine derivative with a difluoromethyl substituent, offering unique reactivity in synthetic chemistry applications. Its structure combines electron-withdrawing groups (chloro, nitro, and difluoromethyl) with a methyl group, making it a versatile intermediate for nucleophilic substitution or further functionalization. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which is valuable in pharmaceutical and agrochemical research. The nitro and chloro groups provide distinct sites for selective transformations, enabling the synthesis of complex heterocyclic compounds. This compound is particularly useful in the development of bioactive molecules, where precise structural modifications are required for optimizing activity and selectivity.
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine structure
1805269-11-7 structure
商品名:4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine
CAS番号:1805269-11-7
MF:C7H5ClF2N2O2
メガワット:222.576607465744
CID:4868254

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine
    • インチ: 1S/C7H5ClF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3
    • InChIKey: VRAMFIWALVRINB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(C)=NC=C1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 58.7

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029051663-1g
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine
1805269-11-7 97%
1g
$1,549.60 2022-04-01

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 関連文献

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridineに関する追加情報

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7): A Comprehensive Overview

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique chemical structure, has garnered attention for its potential in various research and development activities. In this article, we will delve into the properties, synthesis, and applications of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine, highlighting the latest research findings and its significance in the scientific community.

Chemical Structure and Properties

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a pyridine derivative with a chlorine atom at the 4-position, a difluoromethyl group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the compound. The chlorine and difluoromethyl groups contribute to its lipophilicity and stability, while the nitro group provides electron-withdrawing characteristics that influence its reactivity and biological activity.

The molecular formula of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is C9H6ClF2N2O2, with a molecular weight of approximately 239.10 g/mol. It is typically a solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). The compound exhibits strong UV absorption due to the presence of the nitro group, making it useful in various spectroscopic analyses.

Synthesis and Preparation

The synthesis of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine involves several steps, each carefully optimized to ensure high yield and purity. One common synthetic route begins with the reaction of 3-amino-4-chloro-5-difluoromethylpyridine with methyl iodide to introduce the methyl group at the 2-position. Subsequently, nitration of the resulting intermediate yields 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine.

This synthetic pathway has been extensively studied and refined over the years to improve efficiency and reduce by-products. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

Biological Activity and Applications

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has shown promising biological activity in various assays, making it a valuable tool in drug discovery and development. One of its key applications is as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The compound's unique structure allows it to serve as a building block for more complex molecules with specific biological targets.

In recent studies, 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, making it a potential lead compound for anticancer drug development. Additionally, its ability to modulate ion channels has been explored for potential applications in neurological disorders.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound in laboratory settings.

The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is also important to follow local regulations regarding waste disposal to prevent environmental contamination.

FUTURE DIRECTIONS AND CONCLUSION

The ongoing research on 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine continues to uncover new applications and potential uses in various fields. As our understanding of its biological activity deepens, it is likely that this compound will play an increasingly important role in drug discovery and development.

In conclusion, 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7) is a versatile compound with significant potential in both research and practical applications. Its unique chemical structure and properties make it an attractive candidate for further investigation and development in the fields of chemistry, biology, and pharmaceuticals.

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